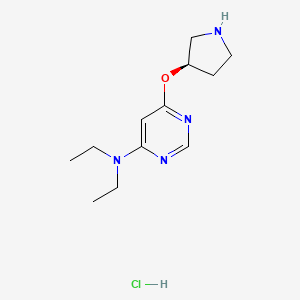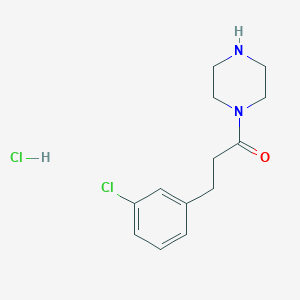
1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O5 and its molecular weight is 484.512. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Cytotoxic Activity
Research has demonstrated the synthesis of quinazoline derivatives and their evaluation for cytotoxic activities against various cancer cell lines. For instance, derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with the compound , have shown potent cytotoxicity against murine leukemia, lung carcinoma, and human leukemia cell lines, suggesting their potential as therapeutic agents in cancer treatment (Deady et al., 2003).
Green Chemistry Synthesis
Innovations in green chemistry have led to efficient synthesis methods for quinazoline-2,4(1H,3H)-diones derivatives using carbon dioxide, showcasing an environmentally friendly approach to producing these compounds. Such methods highlight the versatility and potential sustainability of synthesizing quinazoline derivatives, which could include the target compound, for various applications (Patil et al., 2008).
Herbicidal Activity
Quinazoline derivatives have also been investigated for their herbicidal activity. Novel pyrazole-quinazoline-2,4-dione hybrids, for example, have been explored as inhibitors of 4-Hydroxyphenylpyruvate dioxygenase (HPPD), a significant target in herbicide discovery. Such studies underscore the potential of quinazoline derivatives in agricultural applications, particularly in developing new herbicides for resistant weed control (He et al., 2020).
Antimicrobial and Antiproliferative Activities
Additionally, quinazoline derivatives have been synthesized and tested for antimicrobial and anti-proliferative activities, suggesting their broad-spectrum potential in pharmaceutical applications. Such studies contribute to the understanding of the multifaceted roles quinazoline derivatives can play in medicine, from combating microbial infections to inhibiting cancer cell growth (Al-Wahaibi et al., 2021).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde with 3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione in the presence of a reducing agent to form the desired product.", "Starting Materials": [ "3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde", "3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde and 3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione in a suitable solvent.", "Step 2: Add a reducing agent to the reaction mixture and stir at room temperature for a specific time.", "Step 3: Isolate the product by filtration or chromatography and purify it by recrystallization." ] } | |
Numéro CAS |
1207020-32-3 |
Formule moléculaire |
C27H24N4O5 |
Poids moléculaire |
484.512 |
Nom IUPAC |
1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3,4-dimethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O5/c1-16-9-11-19(13-17(16)2)31-26(32)20-7-5-6-8-21(20)30(27(31)33)15-24-28-25(29-36-24)18-10-12-22(34-3)23(14-18)35-4/h5-14H,15H2,1-4H3 |
Clé InChI |
KZIJTOPSHJIXLT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,3-dimethyl-2-oxobutyl)-8-(4-fluorophenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2714450.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2714451.png)

![7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2714457.png)



![[4-[(3-Fluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2714464.png)

![Tert-butyl N-cycloheptyl-N-[2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2714468.png)
![3-[(3-Phenylpropanoyl)amino]benzoic acid](/img/structure/B2714469.png)



